molecular formula C10H7F3O2 B13623722 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal

Cat. No.: B13623722
M. Wt: 216.16 g/mol
InChI Key: VQCWUZXLYQOVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal typically involves the oxidation of 3-(trifluoromethyl)benzene propanol. A common method includes the use of dichloromethane as a solvent, with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) as reagents. The reaction is carried out at low temperatures, initially in an ice bath, and then allowed to warm to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would be applicable.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is largely dependent on the type of reaction it undergoes. For instance, in condensation reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a trifluoromethyl group and an aldehyde group in 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal makes it uniquely reactive and versatile in organic synthesis. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the aldehyde group and making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

3-oxo-3-[2-(trifluoromethyl)phenyl]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCWUZXLYQOVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.